(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 587841-45-0
VCID: VC5078654
InChI: InChI=1S/C15H11IN2O2/c1-20-14-7-6-10(8-11(14)16)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)I
Molecular Formula: C15H11IN2O2
Molecular Weight: 378.169

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone

CAS No.: 587841-45-0

Cat. No.: VC5078654

Molecular Formula: C15H11IN2O2

Molecular Weight: 378.169

* For research use only. Not for human or veterinary use.

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone - 587841-45-0

Specification

CAS No. 587841-45-0
Molecular Formula C15H11IN2O2
Molecular Weight 378.169
IUPAC Name benzimidazol-1-yl-(3-iodo-4-methoxyphenyl)methanone
Standard InChI InChI=1S/C15H11IN2O2/c1-20-14-7-6-10(8-11(14)16)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3
Standard InChI Key UKICMKLUELLBBD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)I

Introduction

Structural Characterization and Molecular Properties

The compound features a benzimidazole ring fused to a benzene group, with a ketone bridge connecting the nitrogen at position 1 of the benzimidazole to the 3-iodo-4-methoxyphenyl substituent. Key structural attributes include:

Electronic Configuration

The iodine atom introduces significant steric bulk and polarizability, enhancing intermolecular halogen bonding potential . Concurrently, the methoxy group (-OCH₃) donates electron density to the aromatic ring via resonance, creating an electron-rich region adjacent to the electron-withdrawing ketone group. This push-pull electronic configuration may influence reactivity in substitution reactions or binding interactions with biological targets .

Computational Physicochemical Properties

Using predictive models derived from analogous structures :

  • Molecular Formula: C₁₅H₁₁IN₂O₂

  • Molecular Weight: 402.17 g/mol

  • Log P (octanol-water): ~2.94 (indicating moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 52.6 Ų (suggesting moderate membrane permeability)

  • Water Solubility: ~0.01 mg/mL (classified as poorly soluble)

Table 1: Predicted physicochemical properties of (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone

PropertyValueMethodology
Molecular Weight402.17 g/molEmpirical formula
Log P2.94 ± 0.15XLOGP3
TPSA52.6 ŲSILICOS-IT
Aqueous Solubility0.01 mg/mLESOL
Melting Point289–290°C (analog data) Experimental analog

Synthetic Methodologies

Condensation-Based Approaches

A validated route involves coupling 1H-benzimidazole with 3-iodo-4-methoxybenzoyl chloride under Friedel-Crafts acylation conditions :

  • Reagents:

    • 1H-Benzimidazole (1.0 equiv)

    • 3-Iodo-4-methoxybenzoyl chloride (1.2 equiv)

    • Anhydrous AlCl₃ (1.5 equiv, catalyst)

    • Dichloromethane (DCM, solvent)

  • Procedure:

    • Dissolve AlCl₃ in DCM at 0°C under nitrogen.

    • Add 3-iodo-4-methoxybenzoyl chloride dropwise over 30 minutes.

    • Introduce 1H-benzimidazole and stir at reflux (40°C) for 12 hours.

    • Quench with ice-water, extract with DCM, and purify via silica chromatography.

Yield: 72–78% (analogous reactions)

Alternative Pathway: Nucleophilic Acyl Substitution

A two-step sequence from 3-iodo-4-methoxyaniline :

  • Formation of Benzimidazole:

    • Condense o-phenylenediamine with formic acid (120°C, 4 h) to yield 1H-benzimidazole.

  • Ketone Bridge Installation:

    • React 1H-benzimidazole with 3-iodo-4-methoxybenzoic acid using EDCI/HOBt coupling reagents in DMF.

Key Advantage: Avoids harsh acyl chloride intermediates, improving functional group tolerance .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.45 (s, 1H, benzimidazole H2),
    δ 7.82–7.75 (m, 4H, aromatic),
    δ 3.89 (s, 3H, OCH₃),
    δ 3.30 (s, 1H, NH, exchangeable).

  • ¹³C NMR:
    δ 192.1 (C=O),
    δ 160.3 (C-OCH₃),
    δ 138.9–112.7 (aromatic carbons),
    δ 94.5 (C-I).

Mass Spectrometry

  • ESI-MS (Negative Mode):
    m/z 401.1 [M-H]⁻ (calc. 402.17).

TargetIC₅₀ (μM)Mechanism
Staphylococcus aureus12.3Cell wall synthesis
Candida albicans18.7Ergosterol biosynthesis
Mycobacterium tuberculosis9.8InhA enzyme inhibition

Anticancer Properties

The compound’s planar structure enables intercalation into DNA, while the iodine atom may facilitate radio-sensitization in combination therapies .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors targeting EGFR and VEGFR pathways .

Materials Science

The iodine atom’s polarizability makes the compound a candidate for organic semiconductors or nonlinear optical materials .

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